molecular formula C15H20N2O2S B7627373 (3-Hydroxypyridin-2-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone

(3-Hydroxypyridin-2-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone

Cat. No.: B7627373
M. Wt: 292.4 g/mol
InChI Key: FCIGNFZOTVFCQF-UHFFFAOYSA-N
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Description

(3-Hydroxypyridin-2-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone, also known as HSP90 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential use in cancer treatment. HSP90 is a chaperone protein that is involved in the folding, stability, and function of various proteins in the cell, including oncogenic proteins. Therefore, inhibition of HSP90 has been proposed as a promising strategy for cancer therapy.

Mechanism of Action

The mechanism of action of (3-Hydroxypyridin-2-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone involves the inhibition of this compound, which leads to the degradation of oncogenic proteins and induces apoptosis in cancer cells. This compound inhibition also leads to the activation of the heat shock response, which can enhance the anti-tumor immune response.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects in cancer cells. Several studies have demonstrated that this compound inhibition leads to the degradation of oncogenic proteins, such as HER2, EGFR, and AKT, and induces apoptosis in cancer cells. This compound inhibition also leads to the activation of the heat shock response, which can enhance the anti-tumor immune response.

Advantages and Limitations for Lab Experiments

(3-Hydroxypyridin-2-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for this compound inhibition. However, its low solubility in aqueous solutions can limit its use in some experiments. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for some researchers.

Future Directions

There are several future directions for the research and development of (3-Hydroxypyridin-2-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone. One direction is the optimization of its chemical structure to improve its solubility and pharmacokinetic properties. Another direction is the identification of biomarkers that can predict the response to this compound inhibition in cancer patients. Additionally, the combination of this compound inhibitors with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active research. Finally, the use of this compound in the treatment of other diseases, such as neurodegenerative disorders, is an area of potential future research.

Synthesis Methods

The synthesis of (3-Hydroxypyridin-2-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone has been described in several studies. One of the most common methods involves the reaction of 3-hydroxypyridine-2-carboxylic acid with 4-chloro-1,1,2-trimethyl-1,2-dihydroquinoline in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with 1-thia-4-azaspiro[5.5]undecane-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

(3-Hydroxypyridin-2-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone has been extensively studied for its potential use in cancer therapy. Several studies have shown that this compound inhibition leads to the degradation of oncogenic proteins, such as HER2, EGFR, and AKT, and induces apoptosis in cancer cells. Therefore, this compound inhibitors, including this compound, have been proposed as a promising strategy for cancer treatment.

Properties

IUPAC Name

(3-hydroxypyridin-2-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c18-12-5-4-8-16-13(12)14(19)17-9-10-20-15(11-17)6-2-1-3-7-15/h4-5,8,18H,1-3,6-7,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIGNFZOTVFCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CCS2)C(=O)C3=C(C=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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